An In-depth Technical Guide to the Chemical Properties of N-Hydroxy-2-naphthylamine
An In-depth Technical Guide to the Chemical Properties of N-Hydroxy-2-naphthylamine
Introduction
N-Hydroxy-2-naphthylamine is a critical metabolite of the well-established human carcinogen, 2-naphthylamine.[1] While the parent compound has been extensively studied due to its historical significance in occupational health and its role in inducing bladder cancer, the focus of modern toxicological and oncological research has shifted towards its metabolic derivatives to understand the precise mechanisms of carcinogenesis. N-Hydroxy-2-naphthylamine stands out as a proximate carcinogen, an intermediate substance that, following metabolic activation, becomes a highly reactive species capable of inflicting cellular damage. This guide provides an in-depth exploration of the chemical properties, reactivity, and biological implications of N-Hydroxy-2-naphthylamine, tailored for researchers, scientists, and professionals in the field of drug development and chemical toxicology.
Chemical and Physical Properties
Table 1: Physicochemical Properties of N-Hydroxy-2-naphthylamine and 2-Naphthylamine
| Property | N-Hydroxy-2-naphthylamine | 2-Naphthylamine |
| IUPAC Name | N-naphthalen-2-ylhydroxylamine | Naphthalen-2-amine |
| CAS Number | 613-47-8[2] | 91-59-8[1] |
| Molecular Formula | C₁₀H₉NO[2] | C₁₀H₉N[3] |
| Molecular Weight | 159.18 g/mol [2] | 143.19 g/mol [3] |
| Appearance | Not available (likely an unstable solid) | White to reddish crystals that darken in air.[3][4] |
| Melting Point | Not available | 111-113 °C[3][5] |
| Boiling Point | Not available | 306 °C[3][5] |
| Water Solubility | Not available | <0.1 g/100 mL at 22 °C (sparingly soluble).[3][4] |
| Organic Solvents | Not available | Soluble in hot water, ethanol, and ether.[3][4] |
| Stability | Considered unstable | Stable in the absence of air; oxidizes on exposure.[6] |
Note: Most experimental physical properties for N-Hydroxy-2-naphthylamine are not available in public databases. Properties for 2-Naphthylamine are provided for context and comparison.
Synthesis and Chemical Reactivity
2.1. Laboratory Synthesis
The synthesis of N-Hydroxy-2-naphthylamine is typically achieved through the controlled oxidation of its parent amine, 2-naphthylamine. A common synthetic strategy involves the use of mild oxidizing agents that can selectively introduce a hydroxyl group to the nitrogen atom without causing over-oxidation or ring hydroxylation.
A plausible synthetic approach, adapted from general procedures for N-hydroxylation of arylamines, would involve the following conceptual steps:
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Dissolution: 2-Naphthylamine is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane, at a reduced temperature to control the reaction rate.
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Oxidation: A mild oxidizing agent, such as Caro's acid (peroxymonosulfuric acid) or dimethyldioxirane (DMDO), is added dropwise to the solution. The reaction is carefully monitored by techniques like Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, the reaction is quenched, typically with a reducing agent like sodium sulfite, and the product is extracted into an organic solvent.
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Purification: The crude product is then purified, often using column chromatography, to isolate the N-Hydroxy-2-naphthylamine.
Given the instability of the product, synthesis is usually performed immediately before its intended use, and the compound is stored under an inert atmosphere at low temperatures.
2.2. Chemical Reactivity
The hydroxylamine moiety is the key to the heightened reactivity of this molecule. Under mildly acidic conditions (pH 5), which can be found in the urinary bladder, N-Hydroxy-2-naphthylamine becomes protonated. This facilitates the loss of a water molecule to form a highly electrophilic nitrenium ion (Ar-NH⁺). This nitrenium ion is considered the ultimate carcinogenic species, as it readily attacks nucleophilic sites on biological macromolecules.
Key reactivity insights include:
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pH-Dependent Reactivity: The compound shows significant reactivity with nucleic acids and proteins at pH 5.[7] At neutral pH (pH 7), its reactivity is more limited, with proteins being the primary target.
-
Electrophilicity: The formation of the nitrenium ion makes it a potent electrophile, driving its reactions with DNA and proteins.
-
Instability: The compound is prone to oxidation and rearrangement, making its handling and storage challenging. It is sensitive to light and air.[5]
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of 2-naphthylamine is not direct but requires metabolic activation, a multi-step process in which N-Hydroxy-2-naphthylamine is the central intermediate.
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N-Oxidation (Phase I Metabolism): In the liver, 2-naphthylamine is metabolized by cytochrome P450 enzymes, primarily CYP1A2, which catalyze its N-oxidation to form N-Hydroxy-2-naphthylamine.
-
Glucuronidation (Phase II Metabolism): The newly formed N-hydroxy metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a water-soluble and less reactive N-glucuronide conjugate.
-
Transport and Deconjugation: This N-glucuronide is stable and is transported via the bloodstream to the kidneys for excretion into the urine. In the acidic environment of the bladder, the enzyme β-glucuronidase cleaves the glucuronide, releasing the reactive N-Hydroxy-2-naphthylamine.
-
Formation of the Ultimate Carcinogen: The acidic urine promotes the protonation of N-Hydroxy-2-naphthylamine and its subsequent dehydration to the highly electrophilic arylnitrenium ion.
-
DNA Adduct Formation: This ultimate carcinogen attacks the DNA of the bladder urothelial cells, forming covalent adducts that, if not repaired, can lead to mutations in critical genes (such as tumor suppressor genes) and initiate the process of carcinogenesis.
Caption: Metabolic activation pathway of 2-Naphthylamine.
3.1. DNA Adducts
Research has identified several specific DNA adducts formed by the reaction of N-Hydroxy-2-naphthylamine. These adducts are considered the critical lesions in the initiation of bladder cancer. The primary adducts identified following the reaction of N-Hydroxy-2-naphthylamine with DNA in vitro at pH 5 are:
-
A purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine
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1-(deoxyguanosin-N²-yl)-2-naphthylamine
-
1-(deoxyadenosin-N⁶-yl)-2-naphthylamine
The formation and persistence of these adducts in the urothelial lining are pivotal events in the etiology of aromatic amine-induced bladder cancer.
Experimental Protocol: In Vitro DNA Adduct Formation
This protocol outlines a self-validating system to study the interaction of N-Hydroxy-2-naphthylamine with DNA under conditions mimicking the acidic environment of the bladder.
Objective: To generate and detect DNA adducts from the reaction of N-Hydroxy-2-naphthylamine with calf thymus DNA.
Materials:
-
N-Hydroxy-2-naphthylamine (synthesized fresh)
-
Calf Thymus DNA
-
Sodium Acetate Buffer (pH 5.0)
-
Phosphate Buffer (pH 7.0, for control)
-
Ethanol (for dissolving N-Hydroxy-2-naphthylamine)
-
Enzymes for DNA hydrolysis (DNase I, Nuclease P1, Alkaline Phosphatase)
-
HPLC system with UV and/or Mass Spectrometry detector
Procedure:
-
Reaction Setup:
-
Prepare a solution of calf thymus DNA (e.g., 1 mg/mL) in 0.1 M sodium acetate buffer (pH 5.0).
-
Prepare a parallel control reaction in 0.1 M phosphate buffer (pH 7.0).
-
Freshly prepare a stock solution of N-Hydroxy-2-naphthylamine in ethanol.
-
-
Incubation:
-
Add the N-Hydroxy-2-naphthylamine solution to the DNA solutions to a final concentration of approximately 1 adduct per 1000 nucleotides.
-
Incubate the reactions at 37°C for a defined period (e.g., 4 hours) with gentle shaking.
-
-
DNA Isolation:
-
Precipitate the DNA by adding two volumes of cold ethanol to remove unbound reactant.
-
Wash the DNA pellet multiple times with 70% ethanol and resuspend in a small volume of water.
-
-
Enzymatic Hydrolysis:
-
Hydrolyze the adducted DNA to its constituent nucleosides using a sequential digestion with DNase I, nuclease P1, and alkaline phosphatase. This ensures complete breakdown to individual nucleosides for analysis.
-
-
Adduct Analysis:
-
Analyze the hydrolysate using reverse-phase HPLC coupled with a mass spectrometer (LC-MS/MS).
-
The presence of adducted nucleosides is confirmed by their characteristic retention times and mass-to-charge ratios corresponding to the known adducts.
-
-
Validation:
-
The control reaction at pH 7.0 should show minimal to no adduct formation, validating the pH-dependent reactivity.
-
A negative control (DNA incubated without N-Hydroxy-2-naphthylamine) must be run to ensure no background contamination.
-
Caption: Workflow for in vitro DNA adduct analysis.
Safety and Handling
N-Hydroxy-2-naphthylamine is a suspected carcinogen and should be handled with extreme caution in a controlled laboratory environment. It is a metabolite of 2-naphthylamine, which is classified as a known human carcinogen.[4]
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Decontamination and Waste Disposal: All contaminated surfaces should be decontaminated, and all waste must be disposed of as hazardous carcinogenic material according to institutional and regulatory guidelines.
References
-
HPC Standards. (n.d.). 2-Naphthylamine Safety Data Sheet. Retrieved from [Link]
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1978). In vitro reaction of the carcinogen, N-hydroxy-2-naphthylamine, with DNA at the C-8 and N2 atoms of guanine and at the N6 atom of adenine. Carcinogenesis, 3(11), 1279-1289. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69176, N-Hydroxy-2-naphthalenamine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 2-NAPHTHYLAMINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7057, 2-Naphthylamine. Retrieved from [Link]
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International Agency for Research on Cancer. (2010). 2-NAPHTHYLAMINE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]
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Frederick, C. B., et al. (1981). A chromatographic technique for the analysis of oxidized metabolites: application to carcinogenic N-hydroxyarylamines in urine. Analytical Biochemistry, 118(1), 120-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69176, N-Hydroxy-2-naphthalenamine. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). CN101704758B - Method for preparing 2-naphthylamine.
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PubMed. (n.d.). Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine. Retrieved from [Link]
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